molecular formula C7H9NO2S B1316469 Ethyl 2-methylthiazole-5-carboxylate CAS No. 79836-78-5

Ethyl 2-methylthiazole-5-carboxylate

Cat. No. B1316469
Key on ui cas rn: 79836-78-5
M. Wt: 171.22 g/mol
InChI Key: ORCQTMZHDQSNOJ-UHFFFAOYSA-N
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Patent
US06162808

Procedure details

2-Methyl-5-thiazolecarboxylic acid ethyl ester (3.9 g) (J. Am. Chem. Soc. 1982, 104, 4461), N-bromosuccinimide (4.1 g) and catalytic azoisobutyronitrile in ethyl acetate (150 ml) was heated at reflux and under a 500 W halogen lamp for 16 hours. The solution was washed with water, dried (MgSO4) and evaporated. Purification was by chromatography eluting with 50% ethyl acetate in isohexane. Yield 1.5 g.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][CH:7]=1)=[O:5])[CH3:2].[Br:12]N1C(=O)CCC1=O>C(OCC)(=O)C>[Br:12][CH2:11][C:9]1[S:10][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)C
Name
Quantity
4.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in isohexane

Outcomes

Product
Name
Type
Smiles
BrCC=1SC(=CN1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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